molecular formula C12H13NO2 B12535705 (1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one CAS No. 702700-68-3

(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one

Cat. No.: B12535705
CAS No.: 702700-68-3
M. Wt: 203.24 g/mol
InChI Key: RQRKVNCLIKAHKJ-CMPLNLGQSA-N
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Description

(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[222]octan-6-one is a bicyclic compound that features a unique structure combining an oxazabicyclo framework with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one: Unique due to its specific bicyclic structure and phenyl substitution.

    Other Oxazabicyclo Compounds: Share the bicyclic framework but differ in substituents and functional groups.

    Phenyl-Substituted Bicyclic Compounds: Similar in having a phenyl group but may have different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of an oxazabicyclo framework with a phenyl group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

702700-68-3

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(1R,4S)-3-phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one

InChI

InChI=1S/C12H13NO2/c14-11-8-10-6-7-12(11)15-13(10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12+/m0/s1

InChI Key

RQRKVNCLIKAHKJ-CMPLNLGQSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)C[C@H]1N(O2)C3=CC=CC=C3

Canonical SMILES

C1CC2C(=O)CC1N(O2)C3=CC=CC=C3

Origin of Product

United States

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